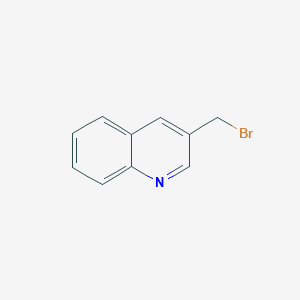

3-(Bromomethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWZTYWUMVMFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634635 | |

| Record name | 3-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-70-5 | |

| Record name | 3-(Bromomethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)quinoline from 3-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)quinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of its synthesis from 3-methylquinoline, with a primary focus on the Wohl-Ziegler reaction, a free-radical benzylic bromination. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss critical process parameters, potential side reactions, and purification strategies. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of quinoline-based therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4] The functionalization of the quinoline core is paramount to modulating its pharmacological profile. The introduction of a reactive bromomethyl group at the 3-position transforms the relatively inert 3-methylquinoline into a versatile electrophilic intermediate, enabling facile carbon-carbon and carbon-heteroatom bond formation through nucleophilic substitution reactions. This reactivity makes this compound an invaluable precursor for the synthesis of complex molecular architectures with therapeutic potential.

Mechanistic Insights: The Free-Radical Pathway of Benzylic Bromination

The conversion of 3-methylquinoline to this compound is most effectively achieved through a free-radical chain reaction, specifically a benzylic bromination.[5] This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6][7] The key to the selectivity of this reaction lies in the resonance stabilization of the benzylic radical intermediate formed at the methyl group attached to the quinoline ring.[8]

The reaction proceeds through three distinct stages: initiation, propagation, and termination.[9]

-

Initiation: The reaction is initiated by the thermal or photochemical decomposition of the radical initiator (e.g., AIBN) to generate two radicals and a molecule of nitrogen gas.[10][11] This radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 3-methylquinoline. This is the rate-determining step and is favored at the benzylic position due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting 3-(quinolylmethyl) radical.[5] This radical then reacts with a molecule of Br2 (generated in low concentrations from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[7]

-

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form Br2, or a bromine radical and a 3-(quinolylmethyl) radical to form the product.[9]

The use of NBS is crucial as it maintains a low, steady-state concentration of Br2 and HBr in the reaction mixture, which helps to suppress competitive electrophilic addition of bromine to the electron-rich quinoline ring.[5][7]

Caption: Free-Radical Bromination Mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Methylquinoline | 143.18 | 10.0 g | 0.0698 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.0 g | 0.0730 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.57 g | 0.0035 | 0.05 |

| Carbon Tetrachloride (CCl4) | - | 200 mL | - | - |

Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Less toxic solvents such as 1,2-dichlorobenzene or acetonitrile can be used as alternatives, though reaction conditions may require optimization.[12][13]

3.2. Reaction Setup and Procedure

-

Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylquinoline (10.0 g, 0.0698 mol) and carbon tetrachloride (200 mL).

-

Reagent Addition: Add N-bromosuccinimide (13.0 g, 0.0730 mol) and AIBN (0.57 g, 0.0035 mol) to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl4) under a nitrogen atmosphere. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is usually complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any residual HBr, followed by water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization: The purified this compound can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: Experimental Workflow for Synthesis.

Troubleshooting and Side Reactions

While the Wohl-Ziegler reaction is generally robust, several side reactions can occur, leading to reduced yields and purification challenges.

-

Over-bromination: The most common side reaction is the formation of 3-(dibromomethyl)quinoline. This can be minimized by using a slight excess of 3-methylquinoline or by carefully controlling the stoichiometry of NBS.[14]

-

Ring Bromination: Although NBS is used to suppress electrophilic aromatic substitution, some bromination on the quinoline ring may occur, particularly if the reaction is run for an extended period or at excessively high temperatures.[15]

-

Decomposition of Product: this compound is a reactive benzylic halide and can be susceptible to decomposition, especially in the presence of light or impurities. It is advisable to store the purified product in a cool, dark place.

Conclusion

The synthesis of this compound from 3-methylquinoline via free-radical bromination is a fundamental and enabling transformation in the field of medicinal chemistry. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and effective purification techniques are essential for obtaining this valuable intermediate in high yield and purity. This guide provides a solid foundation for researchers to successfully implement this synthesis and advance their drug discovery programs.

References

-

Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved from [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7). Retrieved from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Retrieved from [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(19), 3142–3146. [Link]

-

What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent? - ResearchGate. (2018, June 27). Retrieved from [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8). Retrieved from [Link]

-

Solvent for NBS bromination : r/chemistry - Reddit. (2016, February 26). Retrieved from [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved from [Link]

-

For each compound, predict the major product of free-radical brom... - Pearson. (n.d.). Retrieved from [Link]...

- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents. (n.d.).

-

Mechanism of Free Radical Bromination - BYJU'S. (n.d.). Retrieved from [Link]

-

8-Bromomethylquinoline: A Key Intermediate for Antitumor Drug Synthesis and Advanced Chemical Applications. (2025, December 29). Retrieved from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC - NIH. (2023, November 15). Retrieved from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (n.d.). Retrieved from [Link]

-

Radicals and. (n.d.). Retrieved from [Link]

-

II. Basic Stages of a Radical Chain Reaction - Chemistry LibreTexts. (2022, September 13). Retrieved from [Link]

-

What is the difference between peroxides and AIBN as free radical initiators? - Reddit. (2015, October 22). Retrieved from [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination - YouTube. (2020, June 14). Retrieved from [Link]

-

(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (2017, June 20). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved from [Link]

-

Free Radical Initiation: Why Is "Light" Or "Heat" Required? - Master Organic Chemistry. (2013, August 30). Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). Retrieved from [Link]

-

Quinoline: Synthesis to Application - OUCI. (n.d.). Retrieved from [Link]

-

4: Radical Reactions - Chemistry LibreTexts. (2023, November 15). Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved from [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved from [Link]

-

Radical bromination - YouTube. (2018, March 16). Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline: Synthesis to Application [ouci.dntb.gov.ua]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. scientificupdate.com [scientificupdate.com]

- 15. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

An In-depth Technical Guide to 3-(Bromomethyl)quinoline: Properties, Reactivity, and Applications

Abstract

3-(Bromomethyl)quinoline is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a scaffold known for its broad spectrum of biological activities, this compound serves as a versatile intermediate for introducing the quinolin-3-ylmethyl moiety into a wide array of molecular architectures.[1][2][3] Its reactivity is dominated by the benzylic-like bromide, which acts as an excellent leaving group in nucleophilic substitution reactions, enabling facile elaboration into more complex structures.[4] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, its spectroscopic signature, characteristic reactivity, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.[5]

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. The defining features are a quinoline core with a bromomethyl substituent at the C3 position. This specific arrangement dictates its chemical behavior and synthetic utility.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| CAS Number | 54410-73-6 | Not explicitly verified in provided search results |

| Appearance | White to yellow solid/powder | [6] |

| Melting Point | ~14 °C | [6] |

| Boiling Point | ~276 °C | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Toluene). | [4] |

Note: The CAS number 54410-73-6 is associated with this compound by some vendors, but cross-verification is recommended. Isomeric variants possess different CAS numbers, such as 5632-15-5 for 2-(Bromomethyl)quinoline and 7496-46-0 for 8-(Bromomethyl)quinoline.

Spectroscopic Characterization: A Structural Blueprint

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Key expected signals include:

-

A sharp singlet for the two methylene protons (-CH₂Br), typically appearing downfield (δ ≈ 4.5-4.8 ppm) due to the deshielding effects of the adjacent bromine atom and the aromatic quinoline ring.

-

A series of signals in the aromatic region (δ ≈ 7.5-9.0 ppm) corresponding to the six protons on the quinoline core. The protons at positions 2 and 4 are often the most deshielded due to the influence of the heterocyclic nitrogen atom.

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton. Expected signals include:

-

One signal for the aliphatic methylene carbon (-CH₂Br), typically in the range of δ ≈ 30-35 ppm.

-

Nine distinct signals in the aromatic region (δ ≈ 120-150 ppm) for the carbons of the quinoline ring system.

-

Protocol 2.1: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the Free Induction Decay (FID) data. Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the FID data. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost identical intensity at approximately m/z 221 and 223.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2920 cm⁻¹: Aliphatic C-H stretching from the methylene group.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the quinoline ring.

-

~1200 cm⁻¹: C-N stretching.

-

~600-700 cm⁻¹: C-Br stretching.

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the reactivity of its benzylic-like bromide.

Core Reactivity: Nucleophilic Substitution

The carbon of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This reaction proceeds readily, typically via an Sₙ2 mechanism, to displace the bromide ion and form a new carbon-nucleophile bond. This reactivity is the cornerstone of its application as a building block.

Diagram 1: Nucleophilic substitution at the methyl carbon.

Synthesis Pathway: Radical Bromination

A standard and efficient method for synthesizing this compound is the free-radical bromination of its precursor, 3-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions. The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the intermediate benzylic radical.[7][8]

Diagram 2: Synthesis via radical bromination of 3-methylquinoline.

Applications in Research and Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][9] this compound serves as a key intermediate that allows for the covalent attachment of this valuable pharmacophore to other molecules, enabling:

-

Lead Optimization: Researchers can systematically modify lead compounds by introducing the quinolin-3-ylmethyl group to explore structure-activity relationships (SAR) and enhance potency, selectivity, or pharmacokinetic properties.

-

Synthesis of Novel Therapeutics: It is a foundational component in the multi-step synthesis of novel, complex quinoline-based drugs targeting a variety of diseases.[3]

-

Development of Chemical Probes: The reactive handle allows for its incorporation into fluorescent probes, affinity labels, or other tools used to study biological systems.

-

Materials Science: In addition to its pharmaceutical applications, the quinoline moiety has unique photophysical properties, making its derivatives, accessible via this compound, of interest in the development of sensors and organic electronics.[3]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate caution.

-

Hazards:

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

-

Storage:

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of a reactive bromomethyl group on a biologically significant quinoline scaffold. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and predictable reactivity is essential for its effective use. For researchers in drug discovery and materials science, this compound provides a reliable and versatile entry point for the synthesis of novel, functionalized quinoline derivatives with significant therapeutic and technological potential.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19333-19365. Available at: [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

-

Sahu, D. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

-

de Souza, M. V. N., et al. (2024). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Indian Chemical Society, 101(1), 101267. Available at: [Link]

-

Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6537. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

ACS Publications. (2021). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved from [Link]

-

Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromoquinoline | 5332-24-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5 [sigmaaldrich.com]

3-(Bromomethyl)quinoline CAS number and spectral data

An In-depth Technical Guide to 3-(Bromomethyl)quinoline: Synthesis, Characterization, and Application

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the historic antimalarial quinine to modern FDA-approved kinase inhibitors used in oncology, the quinoline ring system offers a versatile framework for drug design.[3][4][5] Functionalized quinolines, particularly those bearing reactive handles, are invaluable intermediates for synthetic chemists. This compound, a derivative featuring a reactive bromomethyl group at the C3 position, represents a potent but less-documented building block for introducing the quinolin-3-ylmethyl moiety.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses the notable absence of readily available characterization data for this compound by providing a robust framework for its synthesis, predictive spectral analysis, and potential applications. As a Senior Application Scientist, the narrative herein emphasizes the causality behind experimental choices, grounding theoretical predictions in the established principles of organic chemistry and spectroscopy.

PART 1: Physicochemical Properties and Identification

Precise identification is the foundation of all chemical research. While this compound is a structurally straightforward molecule, a dedicated CAS (Chemical Abstracts Service) number is not readily found in major chemical databases. This often indicates that the compound is either a novel substance or a reactive intermediate that is typically synthesized and consumed in situ. For context, its isomers, 2-(Bromomethyl)quinoline and 8-(Bromomethyl)quinoline, are well-documented.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₈BrN | Calculated |

| Molecular Weight | 222.08 g/mol | Calculated |

| CAS Number | Not readily available | Database Search |

| Isomer CAS: 2-(Bromomethyl)quinoline | 5632-15-5 | [6] |

| Isomer CAS: 8-(Bromomethyl)quinoline | 7496-46-0 | [7][8] |

PART 2: Recommended Synthesis Protocol

The most direct and reliable method for synthesizing this compound is through the radical bromination of 3-methylquinoline. This reaction specifically targets the benzylic position, which is activated for radical abstraction. The use of N-Bromosuccinimide (NBS) is the industry standard for this type of transformation, as it provides a low, constant concentration of bromine (Br₂), minimizing competitive electrophilic aromatic substitution on the electron-rich quinoline ring.

Experimental Workflow: Radical Bromination

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Expert Insight: NBS is chosen over liquid bromine to maintain a low Br₂ concentration, preventing unwanted aromatic bromination. AIBN is a reliable thermal initiator with a predictable decomposition rate at the reflux temperature of CCl₄.

-

-

Execution: Heat the mixture to reflux (approximately 80°C for CCl₄) under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the 3-methylquinoline starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Concentrate the solution under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield pure this compound.

PART 3: Spectroscopic Characterization Profile

The following spectral data are predictive, based on established principles and data from analogous structures like quinoline, 3-bromoquinoline, and other bromomethyl-aromatic compounds.[9][10][11][12][13] These predictions serve as a benchmark for researchers to validate their synthetic product.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.0-9.2 ppm (d, 1H, H2), δ 8.2-8.4 ppm (s, 1H, H4), δ 8.1-8.2 ppm (d, 1H, H8), δ 7.8-7.9 ppm (d, 1H, H5), δ 7.7-7.8 ppm (t, 1H, H7), δ 7.5-7.6 ppm (t, 1H, H6), δ 4.7-4.9 ppm (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~150-152 (C2), δ ~147-149 (C8a), δ ~135-137 (C4), δ ~130-132 (C8), δ ~129-130 (C5), δ ~128-129 (C7), δ ~127-128 (C6), δ ~126-127 (C4a), δ ~125-126 (C3), δ ~30-33 (-CH₂Br) |

| IR Spectroscopy (ATR) | ~3050 cm⁻¹ (Aromatic C-H stretch), ~1600, 1570, 1490 cm⁻¹ (C=C and C=N ring stretch), ~1210 cm⁻¹ (CH₂ wag), ~600-700 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI) | m/z ~221/223 (M⁺, M⁺+2, ~1:1 ratio), m/z ~142 (M⁺ - Br), m/z ~128 (Quinoline radical cation) |

Analysis and Interpretation

-

¹H NMR: The most telling signal is the singlet for the methylene protons (-CH₂Br) expected around 4.7-4.9 ppm. The protons on the quinoline ring will exhibit characteristic downfield shifts. H2, being adjacent to the nitrogen and in an electron-deficient pyridine ring, will be the most deshielded. H4 will appear as a singlet or a narrow doublet, having lost its coupling to the methyl group protons.

-

¹³C NMR: The carbon of the bromomethyl group will appear significantly upfield (~30-33 ppm) compared to the aromatic carbons. The nine distinct signals for the quinoline ring carbons confirm the structure.

-

IR Spectroscopy: The spectrum will be dominated by aromatic C-H and ring stretching vibrations. The key, though often weak, signal to identify is the C-Br stretch in the lower frequency region.

-

Mass Spectrometry: The definitive evidence will be the molecular ion peak showing the characteristic isotopic pattern for a single bromine atom: two peaks of nearly equal intensity separated by 2 atomic mass units (e.g., 221 and 223 amu). The primary fragmentation pathway is the loss of the bromine radical to form a stable quinolin-3-ylmethyl cation at m/z 142.

PART 4: Synthetic Utility and Applications

This compound is a potent electrophile, making it an excellent building block for elaborating molecular complexity. Its value lies in its ability to connect the medicinally important quinoline core to other fragments via a flexible methylene linker.

Caption: Key synthetic applications of this compound.

-

Nucleophilic Substitution: This is the most common application. The compound can react with a wide range of nucleophiles (alcohols, amines, thiols, carboxylates) to form ethers, amines, thioethers, and esters, respectively. This is a powerful strategy for linking the quinoline moiety to other pharmacophores.

-

Wittig Reaction Precursor: Reaction with triphenylphosphine (PPh₃) yields a phosphonium salt. Subsequent deprotonation with a strong base generates a Wittig reagent, which can be used to form alkenes, effectively converting a carbonyl group into a C=C double bond with an attached quinolin-3-ylmethyl group.

-

Organometallic Chemistry: It can be used to prepare Grignard reagents, providing a nucleophilic quinolin-3-ylmethyl source for reaction with various electrophiles.

The incorporation of the quinoline-3-methyl group can be particularly advantageous in drug discovery, potentially improving binding affinity, modulating solubility, or introducing new vectors for interaction with biological targets.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, its chemical class (benzylic bromides) allows for reliable safety predictions based on analogous compounds like 2- and 8-(Bromomethyl)quinoline.[6][7][8][14]

-

Hazard Classification: Expected to be classified as Corrosive and an Acute Toxin . It is likely a lachrymator (tear-inducing agent) and a potent alkylating agent.

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][14]

-

P310: Immediately call a POISON CENTER or doctor.[8]

-

Handling: All manipulations should be conducted in a certified chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]

Conclusion

This compound stands as a high-potential synthetic intermediate for the advancement of medicinal and materials chemistry. While its characterization is not prevalent in the literature, this guide provides a comprehensive, predictive framework for its synthesis, spectral identification, and safe handling. By leveraging established radical bromination chemistry, researchers can reliably access this compound from its 3-methylquinoline precursor. The predictive spectral data and outlined synthetic applications offer a clear roadmap for utilizing this versatile building block in the rational design of novel, high-value molecules, further unlocking the vast potential of the quinoline scaffold.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

Köprülü, T. K., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

-

Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1H NMR spectrum of 3f. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

-

PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Thieme. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. combi-blocks.com [combi-blocks.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Quinoline, 3-bromo- [webbook.nist.gov]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. Quinoline [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring creates a unique electronic landscape that imparts a diverse range of biological activities.[2] The introduction of a reactive bromomethyl group onto this privileged structure unlocks a vast potential for synthetic diversification, enabling the creation of novel drug candidates with tailored pharmacological profiles.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the reactivity of the bromomethyl group on the quinoline ring. We will delve into the underlying electronic and steric factors governing its reactivity, explore key synthetic transformations, and provide practical, field-proven protocols.

The Quinoline Nucleus: An Electronically Asymmetric Scaffold

The reactivity of a substituent on the quinoline ring is profoundly influenced by the position of its attachment and the inherent electronic nature of the bicyclic system. The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) and a deactivating effect on the heterocyclic ring towards electrophilic substitution.[5] Conversely, the lone pair of electrons on the nitrogen can participate in resonance, influencing the electron density at different positions. This electronic duality governs the stability of reactive intermediates formed during reactions involving the bromomethyl group.

Nucleophilic substitution reactions on the quinoline ring itself are generally favored at the 2- and 4-positions of the pyridine ring, as these positions can better stabilize the negative charge in the Meisenheimer intermediate.[6] Electrophilic substitution, on the other hand, predominantly occurs on the benzene ring.[2] Understanding this intrinsic reactivity is crucial for predicting the behavior of the exocyclic bromomethyl group.

Synthesis of Bromomethylquinolines

The most common method for the synthesis of bromomethylquinolines is the radical bromination of the corresponding methylquinolines. This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, and utilizes a brominating agent like N-bromosuccinimide (NBS).[7]

Experimental Protocol: Synthesis of 8-(Bromomethyl)quinoline

This protocol describes the synthesis of 8-(bromomethyl)quinoline from 8-methylquinoline using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator.

Materials:

-

8-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from methanol.

-

If further purification is needed, the mother liquor can be concentrated and subjected to silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Reactivity of the Bromomethyl Group: A Tale of Two Pathways

The bromomethyl group, being a primary alkyl halide, is susceptible to both nucleophilic substitution (S(_N)2) and radical reactions. The preferred pathway is dictated by the reaction conditions and the nature of the reacting species.

Nucleophilic Substitution Reactions: The Polar Pathway

In the presence of nucleophiles, bromomethylquinolines readily undergo S(_N)2 reactions. The bromide ion is a good leaving group, and the adjacent quinoline ring can influence the reaction rate through its electronic effects.

Caption: Sₙ2 reaction of a bromomethylquinoline.

The rate of the S(_N)2 reaction is sensitive to the position of the bromomethyl group on the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen can influence the electrophilicity of the benzylic carbon.

-

Positions 2 and 4: The nitrogen atom exerts a strong electron-withdrawing effect at these positions, which can be transmitted through resonance. This effect can potentially stabilize the transition state of an S(_N)2 reaction by delocalizing the developing negative charge on the leaving group. This increased electrophilicity at the benzylic carbon at positions 2 and 4 makes them more susceptible to nucleophilic attack compared to other positions.

-

Position 8: The bromomethyl group at the 8-position is on the carbocyclic ring and is sterically hindered by the peri-hydrogen at the 1-position. However, its reactivity is still significant and it serves as a crucial intermediate in the synthesis of various compounds, including potential antitumor agents.[3][8]

Table 1: Qualitative Comparison of S(_N)2 Reactivity

| Position of Bromomethyl Group | Expected Relative S(_N)2 Reactivity | Influencing Factors |

| 2 | High | Strong electron-withdrawing effect of nitrogen, resonance stabilization of transition state. |

| 4 | High | Strong electron-withdrawing effect of nitrogen, resonance stabilization of transition state. |

| 8 | Moderate | Steric hindrance from peri-hydrogen, electronic effects from the carbocyclic ring. |

Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile

This protocol outlines a general procedure for the reaction of a bromomethylquinoline with a nucleophile.

Materials:

-

Bromomethylquinoline (e.g., 4-(bromomethyl)quinolin-2(1H)-one)

-

Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)

-

Aprotic polar solvent (e.g., DMF, DMSO, acetonitrile)

-

Base (if required, e.g., K₂CO₃, Et₃N)

Procedure:

-

Dissolve the bromomethylquinoline in the chosen aprotic polar solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile to the solution. If the nucleophile is an amine, a non-nucleophilic base may be required to scavenge the HBr formed.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Free Radical Reactions: The Non-polar Pathway

Under conditions that favor homolytic cleavage of the C-Br bond, such as exposure to UV light or the presence of radical initiators, bromomethylquinolines can participate in free radical reactions. The stability of the resulting quinolinyl-methyl radical is a key determinant of the reaction's feasibility.

Caption: Free radical reaction of a bromomethylquinoline.

The stability of the quinolinyl-methyl radical is influenced by resonance delocalization of the unpaired electron onto the quinoline ring.[9][10][11]

-

Positions 2 and 4: Radicals at these positions can be effectively stabilized by resonance, with the unpaired electron delocalizing onto the nitrogen atom. This delocalization significantly lowers the energy of the radical intermediate, making its formation more favorable.

-

Other positions (e.g., 3, 5, 6, 7, 8): While resonance stabilization is still possible, it is generally less effective compared to the 2- and 4-positions as it does not directly involve the nitrogen atom in the same way. The stability of these radicals would be more akin to a standard benzylic radical.

Table 2: Qualitative Comparison of Radical Stability

| Position of Methyl Radical | Expected Relative Stability | Influencing Factors |

| 2 | High | Extensive resonance delocalization involving the nitrogen atom. |

| 4 | High | Extensive resonance delocalization involving the nitrogen atom. |

| 8 | Moderate | Resonance stabilization within the carbocyclic ring (benzylic-type). |

Applications in Drug Discovery

The versatile reactivity of the bromomethyl group on the quinoline ring makes it a valuable synthon in drug discovery. The ability to introduce a wide array of functional groups via nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR).[1] For instance, 8-bromomethylquinoline is a key intermediate in the synthesis of certain antitumor agents.[3] The introduction of various side chains at this position can modulate the compound's interaction with biological targets.

Caption: Workflow for drug discovery using bromomethylquinolines.

Conclusion

The bromomethyl group is a highly versatile functional handle on the quinoline scaffold. Its reactivity, governed by a delicate interplay of electronic and steric effects, can be channeled through either nucleophilic or radical pathways. A thorough understanding of how the position of the bromomethyl group influences the stability of reactive intermediates is paramount for designing efficient and selective synthetic transformations. As the quest for novel therapeutics continues, the strategic manipulation of the bromomethylquinoline core will undoubtedly remain a powerful tool in the arsenal of medicinal chemists.

References

-

Synthesis and free radical scavenging property of some quinoline derivatives. (2015). ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. [Link]

-

3 Factors That Stabilize Free Radicals. (2013). Master Organic Chemistry. [Link]

-

Carbocation Stability. (2019). Chemistry LibreTexts. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

- Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014).

-

Carbocation Structure and Stability. (2025). Chemistry LibreTexts. [Link]

-

Meta-substituent effects on benzyl free-radical stability. (1981). The Journal of Organic Chemistry. [Link]

-

Carbocation formation and stability from bromo compounds. (2021). Chemistry Stack Exchange. [Link]

-

stability trends in carbocation intermediates. (2019). YouTube. [Link]

-

Stability of carbocation intermediates: secondary alkane versus primary allyl?. (2015). Chemistry Stack Exchange. [Link]

-

Free Radicals. (2023). Chemistry LibreTexts. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. [Link]

-

Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. (2020). ResearchGate. [Link]

-

Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. (2020). PubMed. [Link]

-

Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2019). MDPI. [Link]

-

Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PubMed Central. [Link]

-

Synthesis of quinolines. (2023). Organic Chemistry Portal. [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. (2015). ResearchGate. [Link]

-

8-(Bromomethyl)quinoline. (2025). PubChem. [Link]

-

Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. (2022). National Institutes of Health. [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. (2022). Semantic Scholar. [Link]

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. leah4sci.com [leah4sci.com]

An In-depth Technical Guide to the Electrophilic Bromination of 3-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Dichotomy of the Quinoline Nucleus

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, providing access to a vast chemical space of pharmacologically active agents. Among the various transformations, electrophilic aromatic substitution (EAS), particularly bromination, stands out as a pivotal strategy for introducing a versatile synthetic handle for subsequent cross-coupling reactions. This guide addresses the specific and nuanced case of electrophilic bromination on 3-methylquinoline. The core scientific challenge lies in predicting the regiochemical outcome arising from the competing electronic effects within the molecule: the inherent electron-deficiency of the pyridine ring, exacerbated by acidic reaction conditions, versus the activating, ortho-, para-directing nature of the C-3 methyl substituent. This document provides a deep dive into the mechanistic rationale governing this reaction, outlines field-proven experimental protocols, and presents a framework for achieving predictable and high-yield synthesis of brominated 3-methylquinoline derivatives.

The Electronic Landscape of 3-Methylquinoline: A Tale of Two Rings

To understand the reactivity of 3-methylquinoline, one must first appreciate the electronic dichotomy of the parent quinoline system. The structure is an amalgamation of a relatively electron-rich benzene ring and an electron-deficient (π-deficient) pyridine ring. The electronegative nitrogen atom in the pyridine ring inductively withdraws electron density, rendering this heterocyclic portion of the molecule significantly less nucleophilic and thus resistant to attack by electrophiles.

Under the strongly acidic conditions typical for electrophilic bromination (e.g., in H₂SO₄), the quinoline nitrogen is protonated. This results in the formation of the quinolinium cation, which dramatically amplifies the electron-withdrawing effect and further deactivates the entire aromatic system, with the most profound deactivation occurring on the heterocyclic ring. Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring.[1]

The introduction of a methyl group at the C-3 position introduces a counteracting electronic influence. The methyl group is a classical activating group, donating electron density through induction and hyperconjugation.[2] As an ortho-, para-director, it would theoretically direct incoming electrophiles to the C-2 and C-4 positions. However, these positions reside on the severely deactivated pyridine ring. This creates a scenario where the substituent's directing effect is largely overridden by the fundamental reactivity pattern of the protonated quinoline nucleus. The reaction, therefore, is overwhelmingly directed toward the benzene ring, specifically at the C-5 and C-8 positions, which are the most activated sites in the parent quinoline system for EAS.[1] This prediction is strongly supported by analogous reactions, such as the bromination of 8-methylquinoline, which selectively yields 5-bromo-8-methylquinoline.[3]

Mechanistic Pathways and Regioselectivity

The electrophilic bromination of 3-methylquinoline proceeds via a classical arenium ion (or sigma complex) mechanism. The regioselectivity is dictated by the relative stability of the potential cationic intermediates formed upon attack at different positions on the carbocyclic ring.

-

Generation of the Electrophile: In a typical Br₂/H₂SO₄ system, bromine is polarized by the strong acid, creating a potent electrophilic species, "Br⁺".

-

Electrophilic Attack: The π-system of the benzene ring of 3-methylquinoline attacks the electrophile. Attack at C-5 and C-8 leads to the most stable arenium ion intermediates, as the positive charge can be delocalized across the aromatic system without disrupting the aromaticity of the adjacent pyridine ring in a way that places positive charge directly adjacent to the already positive pyridinium nitrogen.

-

Deprotonation: A base (e.g., HSO₄⁻ or H₂O) abstracts a proton from the arenium ion, restoring aromaticity and yielding the final brominated product.

The diagram below illustrates the preferential formation of the C-5 and C-8 substituted products through the most stable intermediates.

Caption: Figure 1: Mechanism of Bromination on 3-Methylquinoline.

Experimental Protocol: A Self-Validating System

The following protocol is a robust, field-proven methodology adapted from established procedures for the bromination of substituted quinolines.[3] It is designed to ensure high regioselectivity for the carbocyclic ring and provides a clear pathway for isolation and purification.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Purity | Notes |

| 3-Methylquinoline | C₁₀H₉N | 143.19 | >98% | Starting Material |

| Sulfuric Acid, Concentrated | H₂SO₄ | 98.08 | 95-98% | Solvent and Activator |

| Silver Sulfate | Ag₂SO₄ | 311.80 | >99% | Catalyst |

| Bromine | Br₂ | 159.81 | >99.5% | Brominating Agent |

| Sodium Carbonate | Na₂CO₃ | 105.99 | ACS Grade | For neutralization |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Extraction Solvent |

| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | ACS Grade | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For chromatography |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylquinoline (e.g., 0.1 mol) in concentrated sulfuric acid (100 mL). The dissolution is exothermic; perform this addition slowly in an ice bath to maintain a temperature below 20°C.

-

Catalyst Addition: To the stirred solution, add silver sulfate (Ag₂SO₄, 1.5 equiv.) in one portion.

-

Bromine Addition: Add molecular bromine (Br₂, 1.0 equiv.) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at or below room temperature using a water bath. The reaction mixture will typically darken.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (TLC system: 4:1 Hexane:EtOAc). The reaction is complete upon consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This step is highly exothermic and should be performed in a fume hood. A precipitate may form.

-

Neutralization: Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is > 8. Vigorous gas evolution (CO₂) will occur. Ensure the temperature is controlled with an ice bath.

-

Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:EtOAc). Combine the fractions containing the desired products (typically 5-bromo- and 8-bromo-3-methylquinoline) and evaporate the solvent to obtain the purified compounds.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Bromination.

Conclusion and Outlook

The electrophilic bromination of 3-methylquinoline is a reaction governed by the dominant deactivating effect of the protonated pyridine ring, which directs substitution to the carbocyclic portion of the molecule. While the C-3 methyl group is an activator, its influence is insufficient to overcome the inherent deactivation of the heterocyclic ring. The reaction predictably yields a mixture of 5-bromo- and 8-bromo-3-methylquinoline, compounds that are valuable intermediates for the synthesis of more complex, biologically active molecules. The provided protocol offers a reliable and scalable method for accessing these building blocks, empowering researchers in drug discovery and materials science to further explore the chemical space around the quinoline scaffold.

References

-

Elsevier ScienceDirect. Regioselective bromination. Available from: [Link].

-

National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link].

-

ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link].

-

National Institutes of Health. 8-Bromo-2-methylquinoline. Available from: [Link].

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Available from: [Link].

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link].

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available from: [Link].

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link].

-

National Institutes of Health. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link].

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link].

-

CORE. Electrophilic Bromination of Gaseous Aromatic Compounds: Mechanism and Linear Free Energy Effects on Reaction Rates. Available from: [Link].

-

ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available from: [Link].

-

Reddit. In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. Which is actually correct?. Available from: [Link].

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link].

-

Khan Academy. Multiple substituents. Available from: [Link].

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link].

Sources

Foreword: The Strategic Functionalization of a Privileged Scaffold

An In-depth Technical Guide to the Free Radical Bromination of 3-Methylquinoline using N-Bromosuccinimide (NBS)

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their prevalence in biologically active compounds and their utility as versatile pharmacophores in drug discovery.[1][2][3][4] From antimalarials to kinase inhibitors, the quinoline nucleus is a "privileged structure" that offers a rigid framework for orienting functional groups toward biological targets.[1] The strategic modification of this scaffold is therefore a critical endeavor for medicinal chemists. This guide focuses on a fundamental yet highly selective transformation: the free radical bromination of 3-methylquinoline to synthesize 3-(bromomethyl)quinoline. This product is not an end in itself, but a pivotal intermediate, where the newly installed bromomethyl group serves as a reactive handle for extensive molecular elaboration.

This document moves beyond a simple recitation of procedural steps. As a Senior Application Scientist, the objective is to provide a comprehensive understanding of the causality behind the experimental design—why specific reagents are chosen, how reaction conditions dictate outcomes, and how the protocol is inherently designed for success and reproducibility.

The Rationale for N-Bromosuccinimide (NBS) in Benzylic Bromination

The target transformation involves converting a C-H bond on the methyl group attached to the quinoline ring—a benzylic position—into a C-Br bond. While elemental bromine (Br₂) can achieve this, it is a notoriously indiscriminate reagent. In the context of 3-methylquinoline, using Br₂ would likely lead to a complex mixture of products, including undesirable electrophilic addition to the pyridine ring or electrophilic aromatic substitution on the benzene ring.[5][6]

This is where N-Bromosuccinimide (NBS) demonstrates its synthetic elegance. NBS is the reagent of choice for selective allylic and benzylic brominations, a transformation known as the Wohl-Ziegler reaction.[7][8][9][10] Its primary advantage lies in its ability to maintain a constant, yet extremely low, concentration of molecular bromine (Br₂) in the reaction medium.[7][11][12][13] This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the radical chain reaction. This low Br₂ concentration is insufficient to promote the competing ionic reaction pathways, allowing the desired free-radical mechanism to dominate.[5][14]

The Free Radical Chain Mechanism

The Wohl-Ziegler bromination proceeds via a classic free-radical chain reaction, which can be dissected into three distinct phases: initiation, propagation, and termination. The key to the reaction's selectivity lies in the formation of a resonance-stabilized benzylic radical.

Initiation

The reaction requires a radical initiator to begin the chain process. This is typically achieved by the homolytic cleavage of a labile bond, using either thermal energy (heat) or photochemical energy (UV light).[15] Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[9][12][16] The initiator radical (In•) then abstracts a hydrogen from the trace HBr present, generating the crucial bromine radical (Br•) that drives the propagation steps.

Propagation

This is a two-step cyclic process that consumes the starting material and generates the product.

-

Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from the methyl group of 3-methylquinoline. This is the rate-determining step and its regioselectivity is paramount. The C-H bonds at the benzylic position are weaker than other sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized benzylic radical.[13] This inherent stability is the driving force for the reaction's preference for the methyl group over any other position.[17][18]

-

Step 2: Bromine Transfer. The newly formed 3-quinolylmethyl radical reacts with a molecule of Br₂ (which is present at a very low concentration) to yield the final product, this compound, and a new bromine radical. This new Br• then cycles back to Step 1, continuing the chain reaction.[7][17][19]

Termination

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly the use of an anhydrous solvent and a radical initiator, is critical for achieving high regioselectivity and yield.

Reagents and Materials

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| 3-Methylquinoline | C₁₀H₉N | 143.19 | 612-58-8 | Substrate |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating agent. Recrystallize if yellow. |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Radical initiator. Benzoyl peroxide is an alternative. |

| Carbon Tetrachloride | CCl₄ | 153.82 | 56-23-5 | Anhydrous solvent. Caution: Toxic & Carcinogen. |

| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous wash. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

| Round-bottom flask | - | - | - | 250 mL |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer/hotplate | - | - | - | - |

| UV Lamp (optional) | - | - | - | For photochemical initiation. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylquinoline (e.g., 5.0 g, 34.9 mmol) and anhydrous carbon tetrachloride (100 mL).

-

Reagent Addition: Add N-bromosuccinimide (6.5 g, 36.7 mmol, 1.05 eq.) and AIBN (0.29 g, 1.75 mmol, 0.05 eq.) to the solution.

-

Initiation and Reflux: Gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often accompanied by a color change and the precipitation of succinimide. For photochemical initiation, irradiate the flask with a UV lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 3-methylquinoline spot indicates completion. The reaction typically takes 2-4 hours.

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to ensure full precipitation of the succinimide byproduct. Filter the mixture through a Büchner funnel and wash the collected solid with a small amount of cold CCl₄.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (1 x 50 mL) to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, this compound, is often obtained as a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Carbon tetrachloride is a known carcinogen and is harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

NBS is an irritant. Avoid inhalation of dust and contact with skin.[9]

-

Radical initiators like AIBN and BPO can be thermally unstable. Handle with care and store appropriately.

Parametric Optimization and Troubleshooting

The success of this reaction hinges on maintaining conditions that favor the radical pathway.

| Parameter | Recommended | Rationale & Impact on Selectivity |

| Solvent | Anhydrous, non-polar (e.g., CCl₄, Benzene) | Non-polar solvents disfavor the formation of ionic intermediates, thus suppressing electrophilic aromatic substitution.[8] The presence of water can hydrolyze NBS and the product.[9][20] |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | Essential for starting the radical chain reaction at a controlled rate.[16][21] Photochemical initiation (UV light) is an alternative that avoids chemical initiator byproducts. |

| Temperature | Reflux | Provides the necessary thermal energy to cleave the initiator and drive the reaction. Must be controlled to prevent decomposition.[21] |

| Stoichiometry | ~1.0-1.1 eq. of NBS | Using a slight excess of NBS ensures complete consumption of the starting material. A large excess may lead to di-bromination. |

Common Troubleshooting Scenarios:

-

No Reaction or Low Conversion: This often points to a failure in initiation. Check the quality of the radical initiator (AIBN/BPO degrade over time) or ensure the reaction is heated to the correct temperature. The presence of radical inhibitors (e.g., dissolved oxygen, phenols) can also quench the reaction.

-

Formation of Ring-Brominated Side Products: This indicates that an ionic pathway is competing with the radical mechanism. This is almost always caused by using a polar solvent or by the absence of a radical initiator.[15] Ensure the solvent is anhydrous and non-polar.

-

Low Isolated Yield: Significant loss can occur during workup. Ensure complete precipitation of succinimide by cooling before filtration. Incomplete extraction or inefficient purification are also common culprits.

Characterization and Application

The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:

-

¹H NMR: Expect to see the disappearance of the methyl singlet (~2.5 ppm) from 3-methylquinoline and the appearance of a new singlet for the bromomethyl (-CH₂Br) protons at a downfield position (~4.5-5.0 ppm), along with the characteristic aromatic protons of the quinoline ring.

-